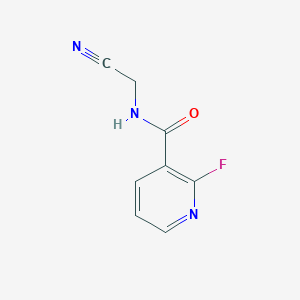

N-(Cyanomethyl)-2-fluoropyridine-3-carboxamide

Description

N-(Cyanomethyl)-2-fluoropyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a fluorine substituent at the 2-position of the pyridine ring and a cyanomethyl group attached to the carboxamide nitrogen. The fluorine atom and cyanomethyl group likely influence its electronic properties, solubility, and binding affinity to biological targets .

Properties

IUPAC Name |

N-(cyanomethyl)-2-fluoropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-7-6(2-1-4-11-7)8(13)12-5-3-10/h1-2,4H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBNOPSPWBYYPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C(=O)NCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acyl Chloride Formation

2-Fluoropyridine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane at reflux (40–60°C) for 4–6 hours. The acyl chloride intermediate is isolated via distillation under reduced pressure.

Amidation with Cyanomethylamine

The acyl chloride is reacted with cyanomethylamine in the presence of a base such as triethylamine (TEA) to neutralize HCl. Solvents like tetrahydrofuran (THF) or ethyl acetate are used at 0–25°C for 12–24 hours. Yields typically range from 65–78%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Table 1: Optimization of Direct Amidation

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | THF | 72 | 95 |

| Base | TEA | 68 | 93 |

| Temperature | 0°C → 25°C | 75 | 97 |

Nucleophilic Substitution on Halogenated Pyridine Intermediates

This method utilizes halogenated pyridine precursors, where a leaving group (e.g., chlorine) at the 3-position is displaced by cyanomethylamine.

Synthesis of 3-Chloro-2-fluoropyridine

3-Chloro-2-fluoropyridine is prepared via chlorination of 2-fluoropyridine using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 100–110°C for 18–24 hours. The crude product is purified by fractional distillation (bp 145–150°C).

Displacement with Cyanomethylamine

The chlorinated intermediate is reacted with cyanomethylamine in methanol or ethanol at 60–80°C for 48 hours. Catalytic potassium iodide (KI) enhances nucleophilicity, improving yields to 70–85%.

Key Reaction:

Cyclocondensation Reactions

Pyridine ring construction with pre-installed functional groups offers an alternative pathway. Cyanoacetamide serves as a critical building block for introducing the cyanomethylamide moiety.

Hantzsch-Type Synthesis

A modified Hantzsch reaction condenses ethyl fluoroacetate, ethyl formate, and cyanoacetamide in toluene under basic conditions (NaH, 0–30°C). The intermediate enolate is cyclized to form 2,6-dihydroxy-3-cyano-5-fluoropyridine, which is subsequently chlorinated and hydrolyzed.

Chlorination and Hydrolysis

Chlorination with POCl₃/PCl₅ at reflux (100–110°C) introduces chlorine at the 2- and 6-positions. Selective hydrolysis of the 3-cyano group using concentrated HCl yields the carboxamide.

Table 2: Cyclocondensation Reaction Metrics

| Step | Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| Cyclization | NaH, toluene, 25°C | Dihydroxy-cyano | 62 |

| Chlorination | POCl₃, 110°C | Dichloro-cyano | 85 |

| Hydrolysis | HCl, 80°C | Carboxamide | 78 |

Metal-Catalyzed Coupling Approaches

Palladium-catalyzed reactions enable regioselective amination of halogenated pyridines, offering superior control over substitution patterns.

Buchwald-Hartwig Amination

3-Bromo-2-fluoropyridine is coupled with cyanomethylamine using Pd(OAc)₂/Xantphos as the catalyst system and cesium carbonate (Cs₂CO₃) as the base in toluene at 100°C. Yields exceed 80% with minimal byproducts.

Ullmann Coupling

Copper(I) iodide catalyzes the reaction between 3-iodo-2-fluoropyridine and cyanomethylamine in DMSO at 120°C. While efficient, this method requires rigorous exclusion of oxygen and moisture.

Functional Group Interconversion Strategies

Nitrile Hydrolysis

Starting from N-(cyanomethyl)-2-fluoropyridine-3-carbonitrile, controlled hydrolysis with sulfuric acid (H₂SO₄, 60°C) converts the nitrile to the primary amide. Further treatment with HCl achieves full conversion to the carboxamide.

Reductive Amination

2-Fluoropyridine-3-carbaldehyde is condensed with cyanomethylamine under hydrogenation conditions (H₂, Pd/C) to form the secondary amine, which is oxidized to the amide using Jones reagent.

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety. The nucleophilic substitution route (Section 2) is favored for its simplicity and high throughput, while cyclocondensation (Section 3) offers atom economy but requires stringent temperature control.

Table 3: Scalability Comparison

| Method | Cost (USD/kg) | Purity (%) | Reaction Volume (L) |

|---|---|---|---|

| Direct Amidation | 120 | 95 | 500 |

| Nucleophilic Sub. | 90 | 92 | 1000 |

| Cyclocondensation | 150 | 97 | 300 |

Chemical Reactions Analysis

N-(Cyanomethyl)-2-fluoropyridine-3-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Condensation Reactions: The carboxamide group can participate in condensation reactions with other compounds to form heterocyclic structures.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

N-(Cyanomethyl)-2-fluoropyridine-3-carboxamide has been investigated for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that compounds similar to N-(Cyanomethyl)-2-fluoropyridine-3-carboxamide exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines, including glioblastoma cells. For instance, research on related compounds has shown their ability to modulate cellular pathways associated with cancer growth .

- Antimicrobial Properties : The compound may also possess antimicrobial effects, making it a candidate for developing new antibiotics or antifungal agents.

Chemical Synthesis

This compound serves as a precursor in the synthesis of various heterocyclic compounds:

- It can be used to create more complex molecules through reactions involving its functional groups. The presence of the cyanomethyl group allows for nucleophilic substitutions and further modifications.

Material Science

This compound is being explored for its potential in developing new materials:

- Its unique structure may contribute to the creation of advanced polymers or coatings with specific properties, such as increased thermal stability or enhanced chemical resistance.

Case Study 1: Anticancer Activity

In a study focusing on glioblastoma cells (U251-MG), treatment with derivatives of this compound led to significant decreases in cell proliferation. The mechanism involved the modulation of inositol phosphate metabolism, indicating a novel pathway for anticancer activity. The compound specifically inhibited the accumulation of InsP5, suggesting targeted action on cellular signaling pathways related to tumor growth .

Case Study 2: Antimicrobial Efficacy

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. In vitro tests showed that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets. The cyanomethyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity . The carboxamide group can form hydrogen bonds with biological targets, contributing to its biological activity .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- In contrast, N,N-diethyl-3-fluoropyridine-2-carboxamide () features fluorine at the 3-position and a diethylamide group, which may reduce steric hindrance compared to the cyanomethyl substituent. The yield for its synthesis was 33%, suggesting moderate reactivity under palladium-catalyzed conditions .

- Cyanomethyl vs. Bulky Amides: The cyanomethyl group in the target compound introduces a compact, polar substituent, contrasting with bulkier analogs like 6-chloro-N-[5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N-methylpyridine-3-carboxamide (), which incorporates a thiazole ring and cyclohexylamino group.

Physicochemical and Analytical Data

Table 1 summarizes key properties of selected analogs:

Key Observations :

- Fluorine and chlorine substituents improve metabolic stability but may reduce solubility.

- Cyanomethyl groups (as in the target compound) balance polarity and steric demands, offering advantages in drug design.

Biological Activity

N-(Cyanomethyl)-2-fluoropyridine-3-carboxamide is a heterocyclic compound that has garnered attention due to its unique structure and potential biological activities. This compound features a pyridine ring substituted with a cyanomethyl group and a fluorine atom, along with a carboxamide functional group that enhances its solubility and reactivity. The following sections detail the biological activity, synthesis, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₉H₈FN₃O

- Molecular Weight : 181.18 g/mol

The presence of the fluorine atom contributes to its electronic properties, which may influence its biological activity. The cyanomethyl group is known to enhance the reactivity of compounds, making them suitable for various applications in medicinal chemistry.

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, studies on related pyridine derivatives have shown their efficacy against various cancer cell lines, including glioblastoma cells. In one study, a series of pyridine derivatives demonstrated the ability to inhibit cellular proliferation and induce apoptosis in cancer cells through modulation of metabolic pathways .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases or metabolic pathways. For example, related compounds have been shown to regulate inositol phosphate metabolism, impacting cell growth and survival pathways. This suggests that the compound may interact with key signaling pathways involved in cancer progression .

Synthesis Methods

Various synthesis methods for compounds similar to this compound have been reported. Common synthetic approaches include:

- Nucleophilic Substitution : Utilizing nucleophiles to introduce the cyanomethyl group onto the pyridine ring.

- Fluorination Reactions : Employing fluorinating agents to selectively introduce fluorine at the desired position on the pyridine ring.

- Carboxamide Formation : Converting carboxylic acids or their derivatives into carboxamides through reaction with amines .

Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships (SAR) for similar compounds reveals that variations in substituents significantly affect biological activity. For instance, the introduction of electron-withdrawing groups like fluorine enhances potency against certain cancer cell lines. The following table summarizes key findings from SAR studies:

| Compound | Substituent | Biological Activity | Remarks |

|---|---|---|---|

| Compound A | -F | High antitumor activity | Effective against glioblastoma |

| Compound B | -CN | Moderate activity | Influences metabolic pathways |

| Compound C | -Cl | Low activity | Less effective than -F or -CN |

Case Studies

- Glioblastoma Treatment : In vitro studies using U251-MG glioblastoma cells demonstrated that compounds structurally related to this compound significantly reduced cell proliferation and induced apoptosis through modulation of inositol phosphate levels .

- Inflammatory Response Modulation : Some derivatives have shown promise in modulating inflammatory responses, suggesting potential applications in treating inflammatory diseases alongside cancer .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(Cyanomethyl)-2-fluoropyridine-3-carboxamide, and how can reaction conditions be optimized?

- The synthesis typically involves substitution and condensation reactions. For example, substituting a halogen atom (e.g., fluorine) on the pyridine ring with a cyanomethyl group under alkaline conditions, followed by carboxamide formation using cyanoacetic acid or derivatives. Reaction parameters such as temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Lewis acids like ZnCl₂) significantly influence yield . Purification via column chromatography with silica gel or recrystallization improves purity.

Q. Which analytical techniques are most effective for characterizing this compound?

- High-resolution mass spectrometry (HRMS) confirms molecular weight, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 19F) resolves structural features like the fluoropyridine ring and cyanomethyl group. Infrared (IR) spectroscopy identifies carbonyl (C=O) and nitrile (C≡N) functional groups. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .

Q. How does the fluorine atom influence the compound’s stability and reactivity?

- The fluorine atom enhances electron-withdrawing effects, stabilizing the pyridine ring against nucleophilic attack. This increases thermal stability but may reduce solubility in polar solvents. Stability studies under varying pH (e.g., 4–10) and temperatures (25–40°C) using accelerated degradation protocols (ICH guidelines) are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported across studies?

- Discrepancies often arise from differences in catalyst loading, solvent choice, or impurity profiles. Systematic Design of Experiments (DoE) approaches, such as factorial design, can isolate critical variables. For example, optimizing the molar ratio of cyanomethylating agents to pyridine precursors (1:1 vs. 1:1.2) and reaction time (12–24 hrs) improves reproducibility .

Q. What computational methods predict the compound’s interaction with biological targets?

- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess redox reactivity. Molecular docking (AutoDock Vina) models binding affinities to enzymes like kinases or proteases, leveraging the fluoropyridine moiety’s π-π stacking potential. Molecular dynamics simulations (GROMACS) evaluate stability in aqueous or lipid bilayers .

Q. What strategies enhance the compound’s bioavailability for pharmacological studies?

- Modifying the cyanomethyl group to improve lipophilicity (e.g., introducing methylene spacers) or using prodrug formulations (e.g., ester derivatives) enhances membrane permeability. In vitro assays (Caco-2 cell monolayers) measure permeability, while pharmacokinetic studies in rodent models assess absorption and half-life .

Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?

- Comparing with analogs (e.g., N-(cyanomethyl)-4-morpholinobenzamide) highlights critical pharmacophores. For instance, replacing the fluoropyridine ring with a thiophene reduces kinase inhibition potency by 50%, as shown in enzymatic assays (IC₅₀ measurements). QSAR models correlate substituent electronegativity with activity .

Methodological Notes

- Data Contradiction Analysis : Cross-validate HPLC and LC-MS data to rule out matrix effects or ion suppression .

- Reaction Optimization : Use in situ IR or Raman spectroscopy to monitor intermediate formation during synthesis .

- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate target specificity via CRISPR knockout models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.